![molecular formula C9H14FN3O2S B2433180 N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride CAS No. 2411278-73-2](/img/structure/B2433180.png)
N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MPF and is a potent inhibitor of serine proteases. MPF is synthesized using a multi-step process that involves the reaction of various chemicals.
Wirkmechanismus
The mechanism of action of MPF involves the covalent modification of the active site of serine proteases. MPF contains a sulfamoyl fluoride group that reacts with the active site serine residue of serine proteases, forming a covalent bond. This covalent modification irreversibly inhibits the activity of the enzyme.
Biochemical and Physiological Effects
MPF has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MPF inhibits the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. In vivo studies have shown that MPF can reduce blood clotting and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPF is its potent inhibitory activity against serine proteases. This makes it an ideal tool for studying the role of serine proteases in physiological processes. However, MPF has some limitations for lab experiments. The covalent modification of serine proteases by MPF is irreversible, which can make it difficult to study the effects of protease inhibition over time. Additionally, MPF has a relatively short half-life, which can limit its use in long-term experiments.
Zukünftige Richtungen
For the study of MPF include the development of more selective and stable inhibitors of serine proteases and the exploration of its potential therapeutic applications.
Synthesemethoden
The synthesis of MPF involves several steps, including the reaction of 2-aminopyrimidine with 2-bromo-2-methylpropane, followed by the reaction of the resulting compound with sodium hydride. The final step involves the reaction of the resulting compound with sulfuryl fluoride to produce MPF. The yield of the final product is typically around 50%.
Wissenschaftliche Forschungsanwendungen
MPF has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a potent inhibitor of serine proteases. Serine proteases play a critical role in many physiological processes, including blood coagulation, inflammation, and cell signaling. MPF has been shown to inhibit several serine proteases, including trypsin, chymotrypsin, and thrombin.
Eigenschaften
IUPAC Name |
N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O2S/c1-7(2)9-11-4-8(5-12-9)6-13(3)16(10,14)15/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILXMBKXPWDBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)CN(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2433099.png)
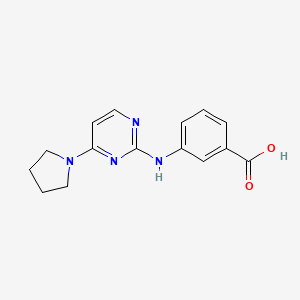
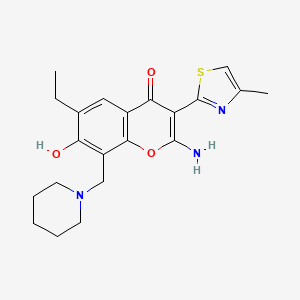

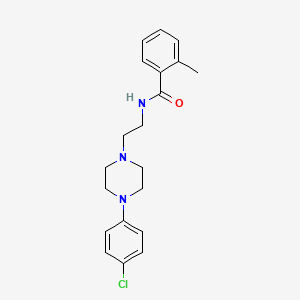
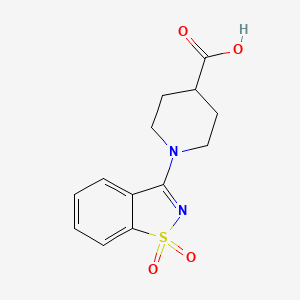

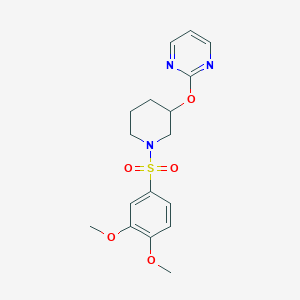
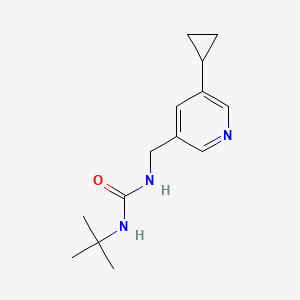
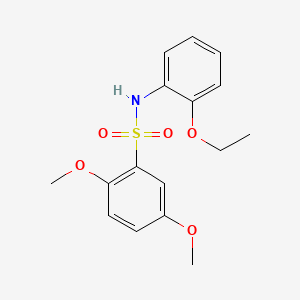
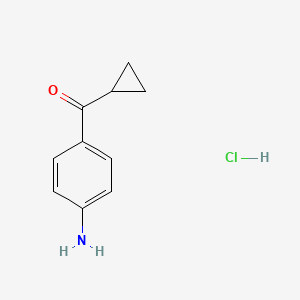
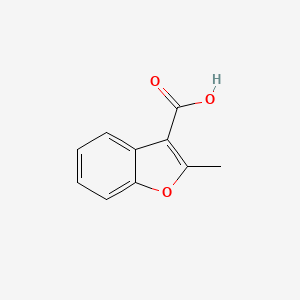
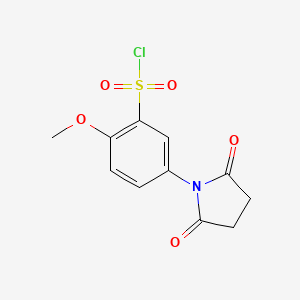
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide](/img/structure/B2433119.png)